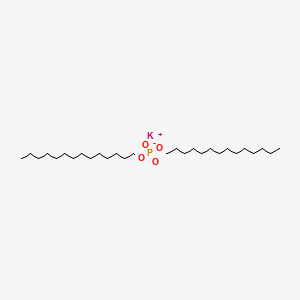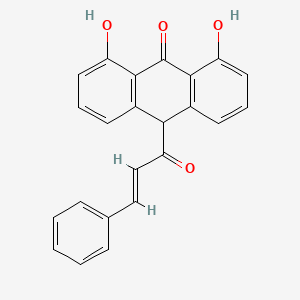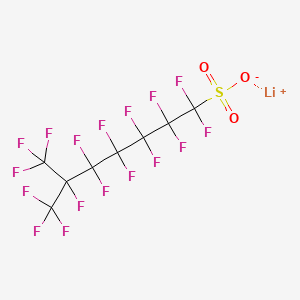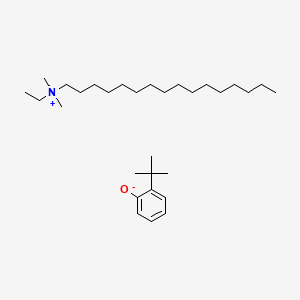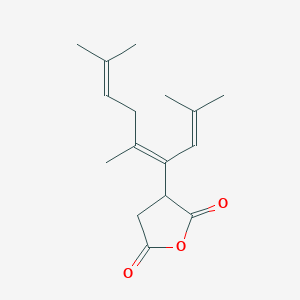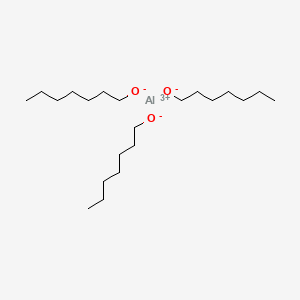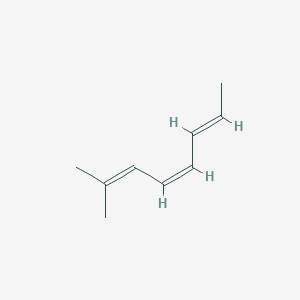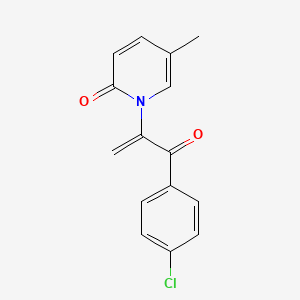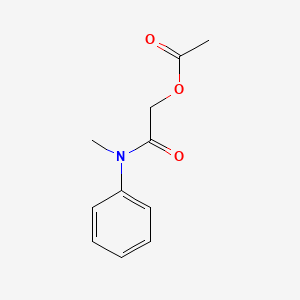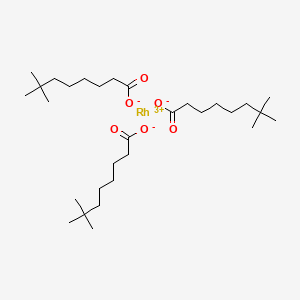
Rhodium(3+) neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(3+) neodecanoate is an organometallic compound that features rhodium in its +3 oxidation state, coordinated with neodecanoate ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(3+) neodecanoate can be synthesized through various methods, including the reaction of rhodium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of rhodium trichloride as a precursor. The process includes dissolving rhodium trichloride in an organic solvent, followed by the addition of neodecanoic acid. The mixture is then heated to facilitate the formation of this compound, which is subsequently purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: Rhodium(3+) neodecanoate undergoes various types of chemical reactions, including:
Oxidation: Rhodium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using hydrogen or other reducing agents.
Substitution: Ligand exchange reactions where neodecanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as peroxides or oxygen.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands
科学的研究の応用
Rhodium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Medicine: Explored for its anticancer properties and ability to interact with DNA and proteins.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which rhodium(3+) neodecanoate exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound can activate molecular hydrogen, enabling hydrogenation reactions. It also interacts with carbon monoxide and olefins in hydroformylation reactions. The molecular targets include unsaturated hydrocarbons and carbonyl compounds, with pathways involving oxidative addition, migratory insertion, and reductive elimination .
類似化合物との比較
- Rhodium(III) acetate
- Rhodium(III) chloride
- Rhodium(III) nitrate
Comparison: Rhodium(3+) neodecanoate is unique due to its neodecanoate ligands, which provide distinct solubility and reactivity properties compared to other rhodium(III) compounds. For instance, rhodium(III) acetate is commonly used in homogeneous catalysis, while rhodium(III) chloride is often employed in heterogeneous catalysis. Rhodium(III) neodecanoate, on the other hand, offers a balance of solubility and stability, making it suitable for specific catalytic applications .
特性
CAS番号 |
97392-79-5 |
|---|---|
分子式 |
C30H57O6Rh |
分子量 |
616.7 g/mol |
IUPAC名 |
7,7-dimethyloctanoate;rhodium(3+) |
InChI |
InChI=1S/3C10H20O2.Rh/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChIキー |
VIPFEZCZKHBPOT-UHFFFAOYSA-K |
正規SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



